Cyclopenta-1,3-dien-1-yl(phenyl)methanol;iron(2+)

Description

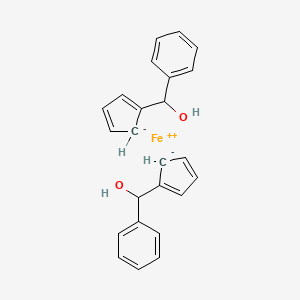

Cyclopenta-1,3-dien-1-yl(phenyl)methanol;iron(2+), also known as ferrocenylmethanol, is an organometallic compound comprising a ferrocene core (an iron atom sandwiched between two cyclopentadienyl rings) with a hydroxymethylphenyl substituent attached to one cyclopentadienyl ligand. Its molecular formula is C₁₂H₁₄FeO, and it is structurally characterized by the iron center’s coordination to two cyclopentadienyl rings, one of which bears a phenylmethanol group .

Properties

IUPAC Name |

cyclopenta-1,3-dien-1-yl(phenyl)methanol;iron(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H11O.Fe/c2*13-12(11-8-4-5-9-11)10-6-2-1-3-7-10;/h2*1-9,12-13H;/q2*-1;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUIMQRAEMYGJRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1C=CC=C1C(C2=CC=CC=C2)O.[CH-]1C=CC=C1C(C2=CC=CC=C2)O.[Fe+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FeO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopenta-1,3-dien-1-yl(phenyl)methanol;iron(2+) typically involves the reaction of cyclopentadienyl anions with iron salts in the presence of a phenylmethanol derivative. One common method is the reaction of cyclopentadienyl sodium with iron(II) chloride in a suitable solvent, followed by the addition of phenylmethanol. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the iron(2+) ion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta-1,3-dien-1-yl(phenyl)methanol;iron(2+) undergoes various types of chemical reactions, including:

Oxidation: The iron(2+) ion can be oxidized to iron(3+) under suitable conditions.

Reduction: The compound can be reduced back to iron(2+) from iron(3+).

Substitution: The phenyl group or the cyclopentadienyl ring can undergo substitution reactions with other nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(3+) complexes, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

Catalytic Applications

1.1 Organometallic Catalysis

Organometallic complexes, including those containing iron, are essential in catalyzing a variety of chemical reactions. Cyclopenta-1,3-dien-1-yl(phenyl)methanol;iron(2+) serves as a catalyst in several organic transformations:

- Hydrogenation Reactions : The compound can facilitate the hydrogenation of alkenes and alkynes, converting them into saturated hydrocarbons. This application is significant in the petrochemical industry for producing fuels and lubricants.

- C-C Bond Formation : It has been reported to catalyze cross-coupling reactions, which are vital for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

1.2 Green Chemistry

The use of iron-based catalysts is aligned with the principles of green chemistry due to their abundance, low toxicity, and effectiveness. Cyclopenta-1,3-dien-1-yl(phenyl)methanol;iron(2+) exemplifies this trend by providing a more environmentally friendly alternative to precious metal catalysts like palladium or platinum.

Materials Science Applications

2.1 Polymerization

The compound can be utilized in polymerization processes to create novel materials with specific properties. Its ability to form stable complexes allows it to act as an initiator or catalyst in the polymerization of dienes and other monomers, leading to the development of advanced polymers with tailored functionalities.

2.2 Nanomaterials

Recent studies have indicated that iron complexes can be employed in the synthesis of nanomaterials. Cyclopenta-1,3-dien-1-yl(phenyl)methanol;iron(2+) can be integrated into nanostructured materials for applications in electronics and photonics due to its unique electronic properties.

Medicinal Chemistry Applications

3.1 Anticancer Activity

Research has shown that organometallic compounds can exhibit significant biological activity. Cyclopenta-1,3-dien-1-yl(phenyl)methanol;iron(2+) has been investigated for its potential anticancer properties:

- Mechanism of Action : Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways.

3.2 Drug Delivery Systems

The compound's unique structure allows it to be explored as a component in drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs. Its ability to form stable complexes could facilitate targeted delivery to specific tissues or cells.

Mechanism of Action

The mechanism by which Cyclopenta-1,3-dien-1-yl(phenyl)methanol;iron(2+) exerts its effects involves the interaction of the iron(2+) ion with various molecular targets. The cyclopentadienyl ring and phenyl group provide stability and facilitate the compound’s binding to other molecules. The iron(2+) ion can participate in redox reactions, which are crucial for its catalytic activity. The pathways involved include electron transfer processes and coordination with other ligands.

Comparison with Similar Compounds

Cyclopenta-1,3-diene;cyclopenta-1,3-diene-1-carboxylic acid;iron(2+) (CAS 1271-42-7)

- Molecular Formula : C₁₁H₁₀FeO₂

- Key Features: Replaces the phenylmethanol group with a carboxylic acid (-COOH) substituent.

- Synthesis : High yields (94–97%) via optimized routes, emphasizing the stability of carboxylic acid derivatives in ferrocene systems .

- Properties: Increased polarity and water solubility compared to the phenylmethanol analogue, making it suitable for aqueous-phase reactions.

Anhydride of (S)-(3-(3-(Carboxyamino)-3H-pyrazol-4-yl)cyclopenta-1,3-dien-1-yl)(cyclopenta-1,3-dien-1-yl)iron

- Key Features: Incorporates a pyrazole ring and carboxyamino group, enhancing biological activity.

- Synthesis : Synthesized via cyclocondensation with 87% yield, confirmed by FTIR and NMR .

- Bioactivity: Exhibits antimicrobial activity against Staphylococcus aureus and Klebsiella pneumoniae (MIC 85–95 µg/mL), surpassing the phenylmethanol derivative’s reported bioactivity .

Cyclopenta-1,3-dien-1-yl(4-aryl)methanol Derivatives

Antimicrobial Activity

- Ferrocenylmethanol: Limited direct data, but structural analogs like the pyrazole anhydride show strong activity (85–95 µg/mL) .

- Sulfonyl derivatives (4d, 4e): Lower bioactivity but notable stability in organic solvents .

Redox and Catalytic Behavior

- The phenylmethanol group in Cyclopenta-1,3-dien-1-yl(phenyl)methanol;iron(2+) may enhance electron donation to the iron center, improving redox activity compared to carboxylic acid derivatives.

- Phosphane-substituted analogues (e.g., CAS 223655-16-1) exhibit superior catalytic performance in cross-coupling reactions due to ligand flexibility .

Biological Activity

Cyclopenta-1,3-dien-1-yl(phenyl)methanol;iron(2+) is an organometallic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and cytotoxic effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique cyclopentadiene structure, which contributes to its reactivity and interaction with biological systems. The iron(2+) ion plays a crucial role in enhancing the biological properties of the compound.

Antimicrobial Activity

Recent studies have demonstrated that organometallic complexes often exhibit significant antimicrobial properties. For instance, similar compounds have shown enhanced antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

Table 1: Antimicrobial Activity of Related Organometallic Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Cyclopenta-1,3-dien-1-yl(phenyl)methanol;iron(2+) | E. coli | 32 µg/mL |

| Copper(II) complex | S. aureus | 16 µg/mL |

| Cobalt(II) complex | MRSA | 8 µg/mL |

Anticancer Activity

The anticancer potential of cyclopenta-1,3-dien-1-yl(phenyl)methanol;iron(2+) has been explored through various in vitro studies. The compound's ability to inhibit cell proliferation in cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) has been documented.

Case Study: In Vitro Cytotoxicity

A study evaluated the cytotoxic effects of the compound on HeLa and A549 cell lines using MTT assays. The results indicated a dose-dependent reduction in cell viability, suggesting significant anticancer activity.

| Concentration (µM) | HeLa Cell Viability (%) | A549 Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 85 | 90 |

| 50 | 60 | 70 |

| 100 | 30 | 40 |

The mechanism underlying the biological activity of cyclopenta-1,3-dien-1-yl(phenyl)methanol;iron(2+) is believed to involve:

- Metal Ion Interaction : The iron ion may facilitate the binding of the compound to biological macromolecules such as proteins and nucleic acids.

- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.

Q & A

Q. What synthetic methodologies are established for preparing Cyclopenta-1,3-dien-1-yl(phenyl)methanol;iron(2+)?

The synthesis typically involves functionalizing a pre-formed iron cyclopentadienyl complex. A common approach is nucleophilic substitution, where a hydroxyl-containing ligand (e.g., phenylmethanol) displaces a labile group (e.g., chloride) on the iron center. For example, methacrylate-functionalized ferrocene derivatives are synthesized via esterification of ferrocenylmethanol with methacryloyl chloride under anhydrous conditions . Purification often employs column chromatography, and structural confirmation is achieved via H/C NMR, IR spectroscopy, and elemental analysis. Yield optimization may require controlled reaction temperatures (e.g., 40–45°C) and stoichiometric excess of nucleophiles .

Q. How can X-ray crystallography confirm the molecular structure of this complex?

Single-crystal X-ray diffraction is the gold standard for structural elucidation. Data collection involves mounting a crystal on a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å). Structure solution uses direct methods (e.g., SHELXS), followed by refinement (e.g., SHELXL) to model atomic positions and thermal parameters. Key metrics include R-factors (<5%), bond length/angle deviations, and electron density maps. Disordered cyclopentadienyl or phenyl groups may require constraints or split-site modeling .

Q. What spectroscopic techniques characterize the electronic environment of the iron center?

- Mössbauer Spectroscopy : Probes oxidation state (Fe vs. Fe) and ligand field symmetry via quadrupole splitting and isomer shifts.

- Cyclic Voltammetry : Identifies redox potentials (e.g., Fe) and electron-transfer kinetics.

- UV-Vis Spectroscopy : Monitors ligand-to-metal charge transfer (LMCT) bands in the visible range (400–600 nm).

- NMR : Paramagnetic broadening may occur, but H NMR of diamagnetic derivatives (e.g., oxidized forms) reveals ligand proton environments .

Advanced Research Questions

Q. How do steric and electronic effects of the phenyl methanol substituent influence redox properties?

The phenyl methanol group introduces steric hindrance and electron-donating/-withdrawing effects, altering the Fe redox potential. Steric bulk can stabilize the oxidized state (Fe) by reducing solvent accessibility, while electron-donating groups (e.g., -OCH) raise the HOMO energy, lowering oxidation potential. Comparative studies using substituted aryl groups (e.g., p-NO vs. p-CH) and DFT calculations (e.g., Mulliken charges) quantify these effects .

Q. What strategies resolve contradictions in redox data from different electrochemical methods?

Discrepancies between cyclic voltammetry (CV) and potentiostatic methods (e.g., bulk electrolysis) often arise from kinetic vs. thermodynamic control. Solutions include:

- Scan Rate Variation (CV) : Distinguish diffusion-controlled vs. adsorption-based processes.

- Supporting Electrolyte Optimization : Minimize ionic strength effects.

- Spectroelectrochemistry : Correlate electrochemical response with in situ UV-Vis/NIR spectral changes.

- Computational Validation : DFT-derived redox potentials can validate experimental data .

Q. How can enantioselective synthesis of chiral derivatives be achieved?

Asymmetric induction requires chiral auxiliaries or catalysts. For example, biocatalytic reduction using Leuconostoc pseudomesenteroides N13 achieves enantiomeric excess (ee >95%) in aryl alcohols via NADH-dependent ketone reduction. Reaction parameters (pH, temperature, co-solvent ratio) are optimized using multi-response nonlinear programming models .

Methodological Considerations

Q. What analytical workflows address conflicting crystallographic and spectroscopic data?

Contradictions (e.g., bond length vs. NMR coupling constants) necessitate multi-technique validation:

Q. How are catalytic applications of this complex optimized in cross-coupling reactions?

Catalytic efficiency (TON/TOF) is enhanced by:

- Ligand Tuning : Electron-deficient aryl groups improve oxidative addition rates.

- Solvent Screening : Polar aprotic solvents (e.g., DMF) stabilize transition states.

- Additive Effects : Silver salts (e.g., AgOTf) scavenge halides, accelerating catalytic cycles. Kinetic profiling (e.g., Eyring plots) identifies rate-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.